molecular formula C13H15N7O4S B216226 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B216226
M. Wt: 365.37 g/mol
InChI Key: HWJDQVOFXJRDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTDA and belongs to the class of purine derivatives.

Mechanism of Action

The mechanism of action of MTDA is not fully understood. However, studies have shown that it can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. MTDA has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes.
Biochemical and Physiological Effects:
MTDA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. MTDA has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. Additionally, MTDA has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using MTDA in lab experiments is its potential application as an anticancer agent. However, one of the limitations of using MTDA is its low solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for research on MTDA. One potential area of research is to study the use of MTDA in combination with other anticancer agents to enhance its effectiveness. Another area of research is to study the potential use of MTDA in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of MTDA and its potential applications in various fields.
Conclusion:
In conclusion, MTDA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its use as a potential anticancer agent has been extensively studied, and it has also been shown to have anti-inflammatory and antioxidant properties. Further research is needed to fully understand the mechanism of action of MTDA and its potential applications in various fields.

Synthesis Methods

The synthesis of MTDA can be achieved through a series of chemical reactions. The starting material for the synthesis is 2,6-dioxopurine, which is reacted with 1,3-dimethylurea to form 2,6-dioxo-1,2,3,6-tetrahydro-7H-purine-7-carboxamide. This intermediate is then reacted with 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine to form the final product, MTDA.

Scientific Research Applications

MTDA has been studied extensively for its potential application in various fields. One of the significant areas of research is its use as a potential anticancer agent. Studies have shown that MTDA can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

properties

Product Name

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C13H15N7O4S

Molecular Weight

365.37 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C13H15N7O4S/c1-18-10-9(11(22)19(2)13(18)23)20(6-14-10)4-7(21)15-12-17-16-8(25-12)5-24-3/h6H,4-5H2,1-3H3,(H,15,17,21)

InChI Key

HWJDQVOFXJRDMA-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(S3)COC

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=NN=C(S3)COC

Origin of Product

United States

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